molecular formula C22H23NO5 B2957249 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid CAS No. 1341147-06-5

2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid

Cat. No.: B2957249
CAS No.: 1341147-06-5
M. Wt: 381.428
InChI Key: JQNCKJWAVRGEBT-UHFFFAOYSA-N
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Description

2-({1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid is a synthetic organic compound widely used as a building block in peptide synthesis and medicinal chemistry. Its structure comprises:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is base-labile and commonly employed in solid-phase peptide synthesis (SPPS) .
  • Piperidine scaffold: A six-membered nitrogen-containing ring that influences steric and electronic properties.
  • Oxyacetic acid linker: An ether-linked acetic acid moiety that enhances solubility and provides a site for conjugation or further functionalization.

This compound is typically used to introduce piperidine-derived spacers or pharmacophores into larger molecules, such as protease inhibitors or prodrugs .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)14-27-15-9-11-23(12-10-15)22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNCKJWAVRGEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. Glycine acts as a neurotransmitter in the brain, and it’s involved in the regulation of many physiological processes.

Biochemical Pathways

As a glycine derivative, it may be involved in pathways where glycine acts as a neurotransmitter or a co-agonist. These include neural pathways in the central nervous system and various metabolic pathways where glycine serves as a building block for proteins.

Biological Activity

The compound 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid, commonly referred to as Fmoc-piperidine-acetic acid, is a complex organic molecule with significant implications in medicinal chemistry and biological research. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, and a piperidine moiety that may influence its biological activity.

Chemical Structure

The chemical formula for this compound is C22H23NO5, with a molecular weight of 381.42 g/mol. The presence of the Fmoc group enhances the stability of the molecule during synthesis and potential interactions with biological targets.

The biological activity of 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid can be attributed to its interaction with various enzymes and receptors. The Fmoc group provides protection during chemical reactions while the piperidine and acetic acid moieties can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, modulating the activity of biological targets.

Biological Activity Assessment

Biological activity can be evaluated through various assays that measure the compound's effects on cellular processes. The following table summarizes key findings from recent studies:

Biological Activity Effect Observed Reference
Enzyme InhibitionConcentration-dependent inhibition of T3SS-mediated activity
CytotoxicityNo cytotoxic effects observed at tested concentrations
Interaction with Protein TargetsModulates enzyme activity through binding interactions

Case Studies and Research Findings

  • Type III Secretion System (T3SS) Inhibition : In a study examining the inhibition of T3SS-mediated activities, 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid displayed significant inhibitory effects at concentrations of 10 μM and 25 μM, indicating its potential as an antibacterial agent targeting pathogenic bacteria .
  • Non-Cytotoxic Profile : Further investigations into the cytotoxicity of this compound revealed that it does not induce cell death in tested models, suggesting a favorable safety profile for therapeutic applications .
  • Protein-Ligand Interactions : The compound's mechanism involves specific interactions with protein targets, which can lead to modulation of enzymatic activities. This is particularly relevant in drug design where selective inhibition or activation of target proteins is desired .

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0): Structural difference: Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms). Piperazine derivatives are often used in kinase inhibitors and GPCR-targeted drugs . Molecular weight: 366.42 g/mol (C21H22N2O4) vs. ~395 g/mol for the target compound .

Oxygen vs. Sulfur Linkers

  • 2-({1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid :
    • Structural difference : Substitutes the ether oxygen with a sulfur atom.
    • Impact : The thioether linkage increases lipophilicity (logP) and may enhance membrane permeability. However, sulfur is less electronegative, reducing hydrogen-bond acceptor strength compared to oxygen .
    • Applications : Useful in prodrugs requiring controlled release via thiol-disulfide exchange .

Carboxylic Acid vs. Oxyacetic Acid Modifications

  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid (CAS: 148928-15-8):
    • Structural difference : Replaces the oxyacetic acid group with a direct carboxylic acid on the piperidine ring.
    • Impact : Eliminates the ethylene glycol-like spacer, reducing flexibility. The carboxylic acid group is more acidic (pKa ~4-5) than oxyacetic acid (pKa ~3-4), influencing ionization under physiological conditions .
    • Applications : Used in rigid scaffold designs for enzyme active-site targeting .

Hydroxypropanoic Acid Derivatives

  • 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid (CAS: 2913414-42-1): Structural difference: Extends the acetic acid to a hydroxypropanoic acid chain. This modification is relevant for chelating metal ions or mimicking natural substrates .

Key Physicochemical and Functional Comparisons

Compound Name Core Structure Linker Type Molecular Weight (g/mol) Key Applications
Target Compound Piperidine Oxyacetic acid ~395 Peptide synthesis, spacers
2-[4-Fmoc-piperazin-1-yl]acetic acid Piperazine Acetic acid 366.42 Kinase inhibitors, solubility enhancers
4-Fmoc-piperidinecarboxylic acid Piperidine Carboxylic acid 351.40 Rigid scaffold designs
2-(1-Fmoc-piperidin-4-yl)acetic acid Piperidine Acetic acid 351.40 Prodrug backbones

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